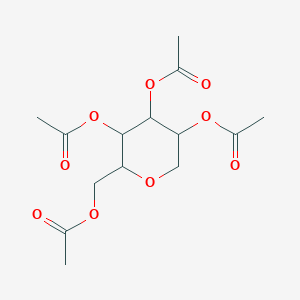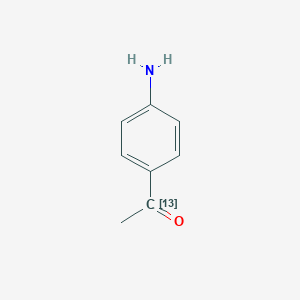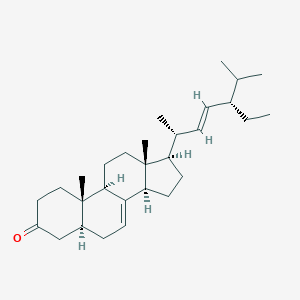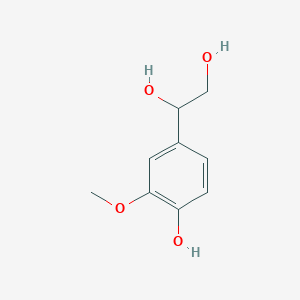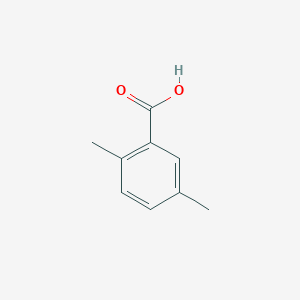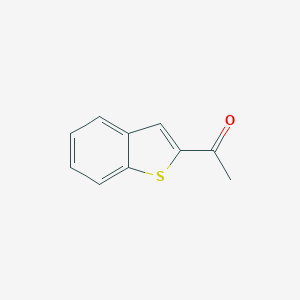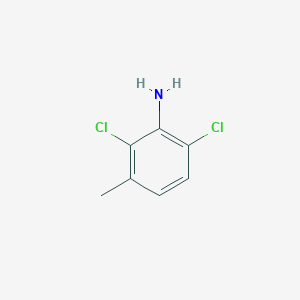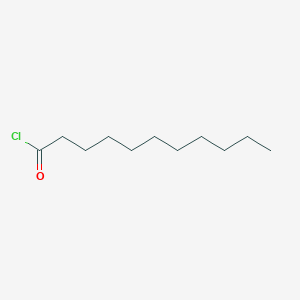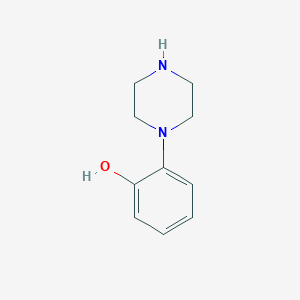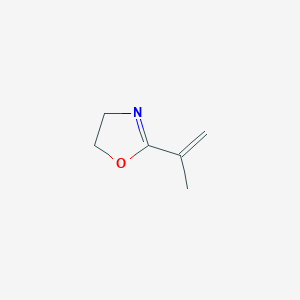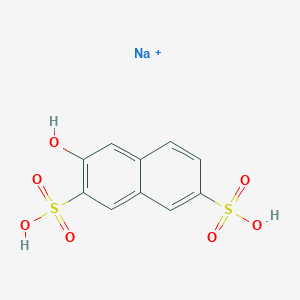
2,6-二甲基哌啶-4-醇
描述
2,6-Dimethylpiperidin-4-ol is a chemical compound that belongs to the piperidine family. It is characterized by a six-membered ring structure with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position.
科学研究应用
2,6-Dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals
作用机制
Target of Action
The primary target of 2,6-Dimethylpiperidin-4-ol is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also one of the main co-receptors for HIV entry .
Mode of Action
2,6-Dimethylpiperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of the CCR5 receptor prevents HIV from entering the cell, thus blocking the infection .
Biochemical Pathways
The interaction of 2,6-Dimethylpiperidin-4-ol with the CCR5 receptor affects the biochemical pathway of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell and replicating. This disrupts the life cycle of the virus and helps to control the spread of the infection .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the action of 2,6-Dimethylpiperidin-4-ol is the inhibition of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell . This can help to control the spread of the virus in the body and slow the progression of the disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpiperidin-4-ol typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine). The reduction process can be carried out using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethylpiperidin-4-ol may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2,6-dimethylpyridine using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2,6-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form different piperidine derivatives.
Substitution: The methyl groups at the 2 and 6 positions can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
相似化合物的比较
Similar Compounds
2,6-Dimethylpiperidine: Similar structure but lacks the hydroxyl group at the 4 position.
2,2-Dimethyl-4-piperidinol: An isomer with different methyl group positions.
Piperidine: The parent compound without any methyl or hydroxyl substitutions
Uniqueness
2,6-Dimethylpiperidin-4-ol is unique due to the presence of both methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2,6-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMVEYRBXJCBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376308 | |
| Record name | 2,6-dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4733-70-4 | |
| Record name | 2,6-dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



